molecular formula C11H20N2O2 B1317281 (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 851526-80-2

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B1317281
CAS No.: 851526-80-2
M. Wt: 212.29 g/mol
InChI Key: ITVHTQLHEQGQNG-RKDXNWHRSA-N
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Description

(1S,6R)-8-Boc-3,8-diazabicyclo[420]octane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the [2+2] ketene cycloaddition reaction, which is a key step in forming the bicyclo[4.2.0]octane system . This reaction is carried out under anhydrous conditions and often requires the use of a strong base to deprotonate the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane: This compound is structurally similar but differs in the position of the Boc group.

    cis-3-Boc-3,7-diazabicyclo[4.2.0]octane: Another similar compound with a different stereochemistry.

Uniqueness

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the position of the Boc group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships.

Properties

IUPAC Name

tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVHTQLHEQGQNG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582691
Record name tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851526-80-2
Record name tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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